molecular formula C17H12N2O3S B2600418 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866896-72-2

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B2600418
CAS No.: 866896-72-2
M. Wt: 324.35
InChI Key: NGRFJSDLZJUVAK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a benzofuro[3,2-d]pyrimidine core with a methoxyphenyl and a sulfanylidene group, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction, where iminophosphoranes react with isocyanates to form carbodiimide intermediates. These intermediates are then treated with nucleophiles such as phenols or alcohols in the presence of a base like potassium carbonate (K₂CO₃) to yield the desired benzofuro[3,2-d]pyrimidin-4-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives on the methoxyphenyl ring.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the signaling processes that lead to cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one stands out due to its unique combination of a methoxyphenyl group and a sulfanylidene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

866896-72-2

Molecular Formula

C17H12N2O3S

Molecular Weight

324.35

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23)

InChI Key

NGRFJSDLZJUVAK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

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